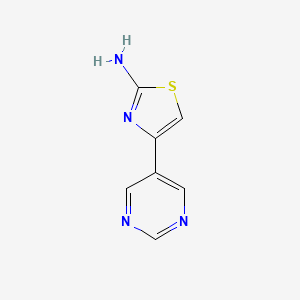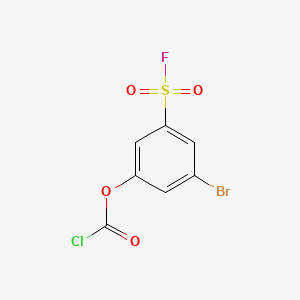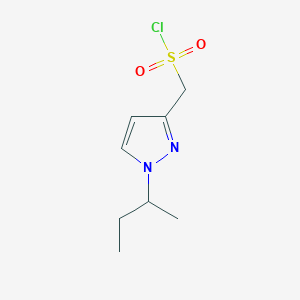
(1-(Sec-butyl)-1h-pyrazol-3-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Sec-butyl)-1h-pyrazol-3-yl)methanesulfonyl chloride is an organic compound featuring a pyrazole ring substituted with a sec-butyl group and a methanesulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Sec-butyl)-1h-pyrazol-3-yl)methanesulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Sec-butyl Group: The sec-butyl group can be introduced via alkylation of the pyrazole ring using sec-butyl bromide in the presence of a base such as potassium carbonate.
Sulfonylation: The final step involves the introduction of the methanesulfonyl chloride group. This can be achieved by reacting the alkylated pyrazole with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The methanesulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The methanesulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Reagent: Employed in various organic reactions to introduce the methanesulfonyl group.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its reactive sulfonyl chloride group.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of (1-(Sec-butyl)-1h-pyrazol-3-yl)methanesulfonyl chloride primarily involves the reactivity of the methanesulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or modifying protein function. The pyrazole ring may also interact with biological targets through hydrogen bonding and π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Butyl-1h-pyrazol-3-yl)methanesulfonyl chloride: Similar structure but with a butyl group instead of a sec-butyl group.
(1-(Tert-butyl)-1h-pyrazol-3-yl)methanesulfonyl chloride: Contains a tert-butyl group, which may affect its steric properties and reactivity.
(1-Methyl-1h-pyrazol-3-yl)methanesulfonyl chloride: Features a methyl group, leading to different steric and electronic effects.
Uniqueness
The presence of the sec-butyl group in (1-(Sec-butyl)-1h-pyrazol-3-yl)methanesulfonyl chloride imparts unique steric and electronic properties, potentially influencing its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C8H13ClN2O2S |
|---|---|
Molekulargewicht |
236.72 g/mol |
IUPAC-Name |
(1-butan-2-ylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H13ClN2O2S/c1-3-7(2)11-5-4-8(10-11)6-14(9,12)13/h4-5,7H,3,6H2,1-2H3 |
InChI-Schlüssel |
JWZRDUHFHHNSLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1C=CC(=N1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



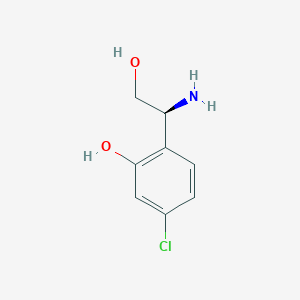
![1-[4-(1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride](/img/structure/B13525169.png)

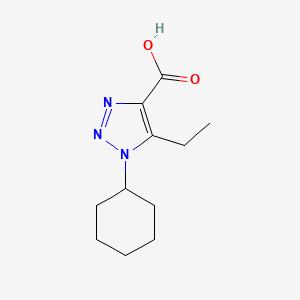
![1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B13525188.png)
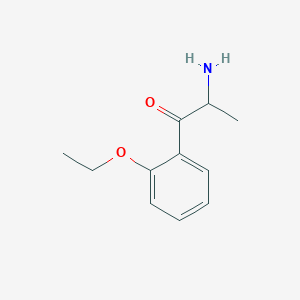

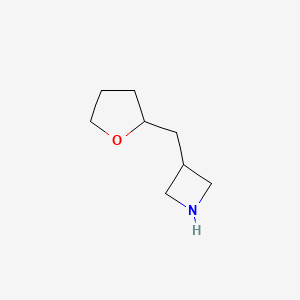
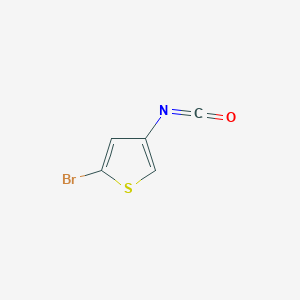
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13525217.png)

